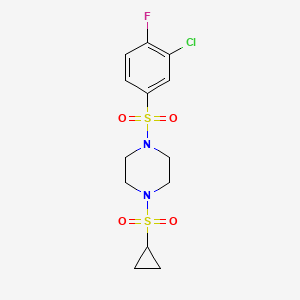

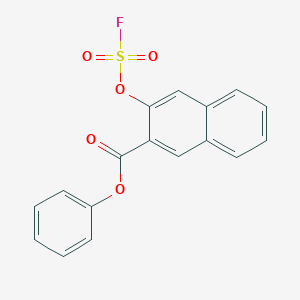

![molecular formula C18H22ClN7O B2455884 N4-(4-chlorophenyl)-1-methyl-N6-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 887213-07-2](/img/structure/B2455884.png)

N4-(4-chlorophenyl)-1-methyl-N6-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N4-(4-chlorophenyl)-1-methyl-N6-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a chemical compound. It is a derivative of pyrazolo[3,4-d]pyrimidine, which has been studied for its potential anti-proliferative activity and its ability to inhibit P-glycoprotein .

Synthesis Analysis

This compound is part of a series of new pyrazolo[3,4-d]pyrimidine derivatives that were designed and synthesized using both green and conventional methods . The synthesized candidates were chemically confirmed using spectroscopic methods .Aplicaciones Científicas De Investigación

Inhibition of Protein Tyrosine Kinases

This compound, also known as PP2, is a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It inhibits p56 lck, p59 fyn T, Hck, and Src . These kinases play crucial roles in cellular proliferation, survival, and differentiation, making this compound potentially useful in the study of these processes .

Cancer Research

Due to its ability to inhibit protein tyrosine kinases, this compound has potential applications in cancer research. Protein tyrosine kinases are often overexpressed or mutated in cancer, leading to uncontrolled cell growth and division . By inhibiting these kinases, this compound could potentially slow down or stop the growth of cancer cells .

Study of Cellular Signaling

This compound can inhibit the activation of focal adhesion kinase and its phosphorylation at Tyr 577 . Focal adhesion kinase plays a key role in cellular signaling, particularly in response to mechanical stress and changes in extracellular matrix . Therefore, this compound can be used to study these signaling pathways .

Immunology Research

This compound has been shown to inhibit anti-CD3-stimulated tyrosine phosphorylation of human T cells . This makes it a useful tool in the study of T cell activation and immune response .

Antitubercular Agents

A study has shown that derivatives of this compound displayed in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis . This suggests potential applications of this compound in the development of new antitubercular agents .

Drug Development

The compound’s properties, such as its ClogP value less than 4 and molecular weight less than 400, suggest that it is likely to maintain drug-likeness during lead optimization . This makes it a promising candidate for further development into therapeutic drugs .

Propiedades

IUPAC Name |

4-N-(4-chlorophenyl)-1-methyl-6-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN7O/c1-25-17-15(12-21-25)16(22-14-4-2-13(19)3-5-14)23-18(24-17)20-6-7-26-8-10-27-11-9-26/h2-5,12H,6-11H2,1H3,(H2,20,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEVLSMYNHOLDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)NCCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-(4-chlorophenyl)-1-methyl-N6-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2455802.png)

![3-Methylsulfonyl-8-oxa-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B2455813.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2455815.png)

![1-methyl-4-[5-methyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B2455821.png)

![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2455823.png)